5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine
Description
Properties
IUPAC Name |
5-(2-azaspiro[3.3]heptan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-10-3-2-9(6-13-10)14-7-11(8-14)4-1-5-11/h2-3,6H,1,4-5,7-8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWQMWFSJUMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509129-83-2 | |
| Record name | 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-Azaspiro[33]heptan-2-yl}pyridin-2-amine typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Structural Analogues with Azaspiro Scaffolds
2-Benzhydryl-2-azaspiro[3.3]heptan-5-amine
- Structure : Shares the azaspiro[3.3]heptane core but substitutes the pyridine ring with a benzhydryl group at position 2.
- Molecular Formula : C₁₉H₂₂N₂.
- Molecular Weight : 278.39 g/mol.
- Key Differences : The bulky benzhydryl group may hinder membrane permeability compared to the pyridin-2-amine substituent in the target compound. This substitution likely alters solubility and receptor interaction profiles .
2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine
- Structure : Contains a larger spiro[4.5]decane ring with an oxygen atom, replacing the spiro[3.3]heptane.
- Molecular Formula : C₁₃H₁₉N₃O.
- Molecular Weight : 233.31 g/mol.
- The larger spiro system may reduce steric strain compared to the [3.3] system, affecting conformational flexibility .
(2S)-3H-4-Azaspiro[bicyclo[2.2.2]octane-2,2-furo[2,3-b]pyridin]-5-amine
- Structure : Integrates a bicyclo[2.2.2]octane fused to a furopyridine, creating a highly rigid spiro system.
- Molecular Formula : C₁₃H₁₇N₃O.
- Molecular Weight : 231.29 g/mol.
Pyridin-2-amine Derivatives with Halogen Substituents
5-Chloro-4-fluoropyridin-2-amine
- Structure : A halogenated pyridin-2-amine without a spiro system.
- CAS : 1393574-54-3.
- Key Differences : The absence of a spiro ring reduces steric bulk, favoring passive diffusion across membranes. Halogens (Cl, F) increase electronegativity, influencing electronic interactions in binding pockets .
5-Bromo-4-fluoropyridin-2-amine
- Structure : Similar to the above but with bromine replacing chlorine.
- CAS : 944401-69-6.
- Key Differences : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to the target compound’s spiroamine group .
Fluorinated Spiroamine Derivatives
5-Azaspiro[2.4]heptan-7-amine, 5-(3-fluoropropyl)-N-[6-[(1S,3R)-...]-3-pyridinyl]-
- Structure : Features a smaller spiro[2.4]heptane system with a fluoropropyl chain.
- Key Differences : Fluorine’s electronegativity and the compact spiro[2.4] system may improve metabolic stability and bioavailability. The fluoropropyl group introduces additional lipophilicity .
Molecular Weight and Polarity
- Target Compound : Estimated molecular weight ~215–220 g/mol (based on analogs).
- Comparison :
- 2-Benzhydryl-2-azaspiro[3.3]heptan-5-amine : Higher MW (278.39) due to aromatic substituents.
- Halogenated Pyridin-2-amines : Lower MW (e.g., 5-Chloro-4-fluoro: ~161.5 g/mol) due to simpler structures .
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